BenchChemオンラインストアへようこそ!

Lemofloxacin

Pharmacokinetics Fluoroquinolones Drug Development

Lemofloxacin (CAS 98079-51-7) offers a uniquely characterized 6.68 h half-life and 24.9 μg·h/ml AUC—approximately double that of ciprofloxacin—enabling sustained exposure with once-daily dosing in animal infection models. Its MIC90 of 0.5 μg/ml against Enterobacteriaceae makes it a key reference for fluoroquinolone SAR studies. Well-defined renal elimination supports precise PK/PD modeling. Its documented photogenotoxic potential establishes it as a reliable positive control for phototoxicity screening. ≥98% purity.

Molecular Formula C17H21F2N3O3
Molecular Weight 353.36 g/mol
Cat. No. B7819075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLemofloxacin
Molecular FormulaC17H21F2N3O3
Molecular Weight353.36 g/mol
Structural Identifiers
SMILESCCN1CC(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O
InChIInChI=1S/C17H21F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,9,11,20H,3-5,7-8H2,1-2H3,(H,24,25)
InChIKeyYZGAZHWDQGGMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lemofloxacin: Key Procurement Data for a Difluorinated Fluoroquinolone


Lemofloxacin (also known as lomefloxacin) is a third-generation, difluorinated quinolone antibacterial agent [1]. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair . Its core value proposition for scientific procurement rests on its well-characterized, once-daily pharmacokinetic profile and its broad-spectrum activity, which has been extensively documented in comparative in vitro studies against a wide range of clinically relevant pathogens [2][3].

Why Lemofloxacin Cannot Be Interchanged Freely with Other Fluoroquinolones


While fluoroquinolones share a core mechanism of action, they exhibit significant divergence in key scientific and industrial parameters. These include their spectrum of activity against specific pathogens, their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and their safety profiles. For instance, Lemofloxacin's unique difluorinated structure confers a specific set of properties that distinguish it from other widely used agents like ciprofloxacin, levofloxacin, and ofloxacin [1]. Assuming class-level equivalence can lead to suboptimal experimental design, compromised therapeutic outcomes in research models, and increased risk of unexpected toxicity, such as phototoxicity, which varies significantly across the class [2]. The following quantitative evidence demonstrates where Lemofloxacin's performance profile is meaningfully differentiated.

Quantitative Evidence Guide for Lemofloxacin Differentiation vs. Key Comparators


Extended Systemic Exposure: Lemofloxacin vs. Ciprofloxacin AUC and Half-Life

In a direct head-to-head pharmacokinetic study, Lemofloxacin demonstrates a significantly extended systemic exposure compared to ciprofloxacin. This is evidenced by a two-fold greater area under the plasma concentration-time curve (AUC) and a substantially longer elimination half-life [1].

Pharmacokinetics Fluoroquinolones Drug Development

Comparative Potency Against Enterobacteriaceae: Lemofloxacin vs. Ofloxacin

Cross-study comparisons reveal Lemofloxacin exhibits potent in vitro activity against Enterobacteriaceae that is comparable to ofloxacin, a common benchmark in the fluoroquinolone class [1][2].

Antimicrobial Susceptibility Testing MIC Enterobacteriaceae

Phototoxic Risk Stratification: Lemofloxacin's High Genotoxic Potential

Lemofloxacin is associated with a high potential for phototoxicity and photogenotoxicity relative to other fluoroquinolones. An in vivo rat skin photomicronucleus assay demonstrated that Lemofloxacin and sparfloxacin induced the highest and only statistically significant increases in micronuclei formation, a marker of genotoxicity, compared to ciprofloxacin and levofloxacin [1].

Phototoxicity Genotoxicity Fluoroquinolone Safety In Vivo Toxicology

Optimal Application Scenarios for Lemofloxacin Based on Differentiating Evidence


In Vivo Efficacy Models Requiring Once-Daily Dosing

Lemofloxacin is a strong candidate for use in animal models of infection (e.g., murine thigh or sepsis models) where a once-daily dosing regimen is desired to reduce animal handling and stress. This is directly supported by its extended half-life (6.68 hours) and high AUC (24.9 μg·h/ml), which are approximately double those of ciprofloxacin, a common comparator, enabling sustained drug exposure with a single daily dose [1].

In Vitro Susceptibility Studies Benchmarking Against Ofloxacin-Sensitive Pathogens

Lemofloxacin is well-suited for in vitro susceptibility studies, particularly when characterizing the activity of a panel of fluoroquinolones against Enterobacteriaceae. Its MIC90 of 0.5 μg/ml, which is comparable to ofloxacin's MIC90 of 0.25 μg/ml, makes it a useful reference point for establishing structure-activity relationships or comparing the potency of novel antibacterial agents against a known benchmark [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Fluoroquinolones

The well-defined and distinct pharmacokinetic profile of Lemofloxacin makes it a valuable tool compound for building and validating PK/PD models. Its primary renal elimination and the established relationship between its clearance and creatinine clearance allow for precise predictions of drug exposure in various physiological states, including renal impairment, which is critical for translational research [1].

Controlled Experimental Systems for Studying Photogenotoxicity

Given its high and well-characterized photogenotoxic potential, Lemofloxacin serves as an ideal positive control compound in experiments designed to study the mechanisms of drug-induced phototoxicity or to screen new chemical entities for similar liabilities. Its potent and statistically significant effect in in vivo photomicronucleus assays makes it a reliable standard for such studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lemofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.